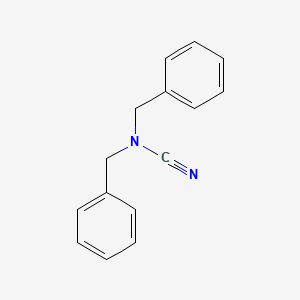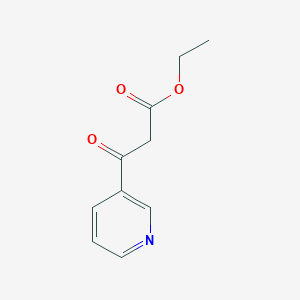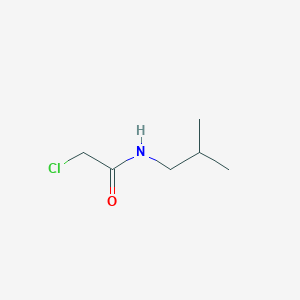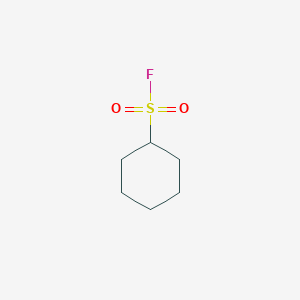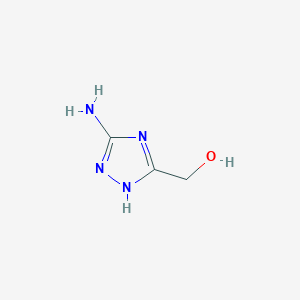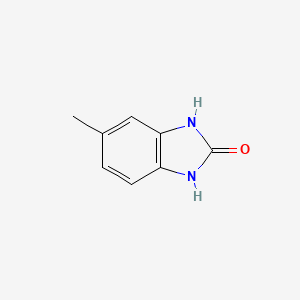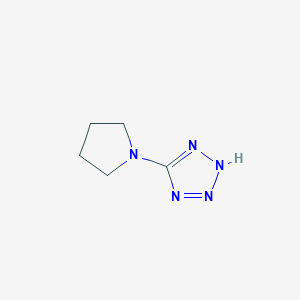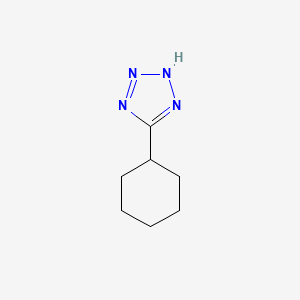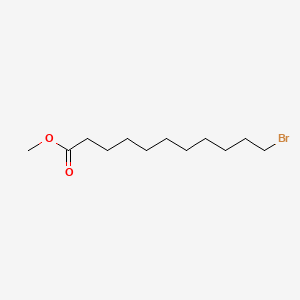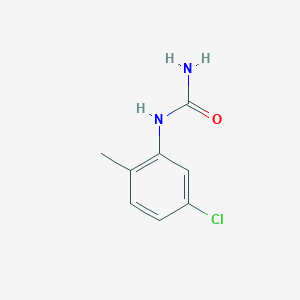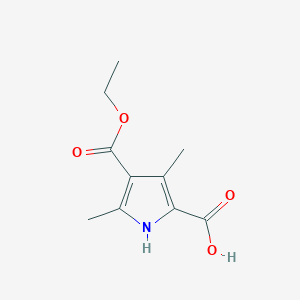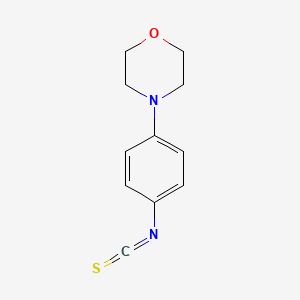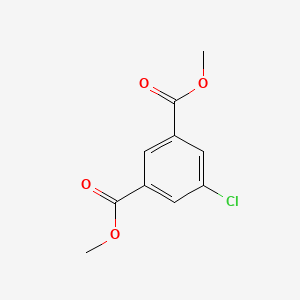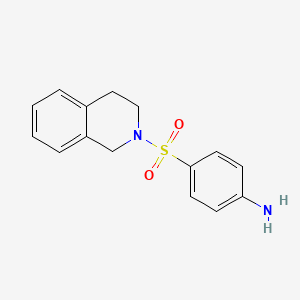
3-(3,4,5-Trifluorophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(3,4,5-Trifluorophenyl
Applications De Recherche Scientifique
Catalysis and Polymerization
Flexible Propene/CO Copolymer Materials : Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including compounds related to 3-(3,4,5-Trifluorophenyl)-1-propene, were found to be efficient catalysts for producing flexible propene/CO copolymer materials of ultrahigh molecular weight. This research highlights the compound's relevance in catalysis and polymer production, emphasizing the impact of fluorinated ligands on catalyst activity and polymer properties (Meier et al., 2003).
Hydroboration Reactions : The catalytic activity of tris(3,4,5-trifluorophenyl)borane was explored in the hydroboration reactions of unsaturated substrates. This research demonstrates the potential of fluorinated compounds in catalyzing reactions under microwave irradiation, leading to efficient hydroboration of alkenes and alkynes (Carden et al., 2019).
Material Science
Charge Trapping in Poly-3-(3,4,5-Trifluorophenyl) Thiophene : Research on poly-3-(3,4,5-trifluorophenyl)thiophene (PTFPT) revealed solvent-dependent charge trapping effects during n-doping/undoping processes, providing insights into the electrical properties of fluorinated polymeric materials and their applications in electronic devices (Levi et al., 2004).
Propene Synthesis from Methanol : A study on the control of zeolite microenvironment for propene synthesis from methanol found that optimizing the active sites within zeolite pores could significantly enhance propene selectivity and catalytic stability. This research illustrates the potential of modifying catalysts to improve the efficiency of chemical processes, especially in the sustainable production of light olefins (Lin et al., 2021).
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKGTLWZYXYLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641230 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-Trifluorophenyl)-1-propene | |
CAS RN |
213327-80-1 |
Source


|
| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

